An In-Depth Technical Guide to 4-O-Benzyl Dopamine: Chemical Properties, Synthesis, and Biological Significance
An In-Depth Technical Guide to 4-O-Benzyl Dopamine: Chemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-O-Benzyl Dopamine, a derivative of the essential neurotransmitter dopamine, serves as a critical tool in contemporary neuroscience and medicinal chemistry. By selectively protecting the para-hydroxyl group of dopamine with a benzyl ether, this compound facilitates the exploration of dopaminergic pathways with enhanced specificity and provides a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-O-Benzyl Dopamine. Furthermore, it delves into its known and inferred biological activities, potential mechanisms of action, and established experimental protocols, providing researchers and drug development professionals with a foundational understanding of this pivotal molecule.
Introduction: The Strategic Importance of 4-O-Benzyl Dopamine
Dopamine, a catecholamine, plays a multifaceted role in the central nervous system, influencing motor control, motivation, reward, and cognitive function.[1] Dysregulation of dopaminergic signaling is implicated in a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[2] The study of dopamine's precise mechanisms and the development of targeted therapeutics are often hampered by the reactivity of its catechol moiety.
The strategic introduction of a benzyl group at the 4-position of the catechol ring to form 4-O-Benzyl Dopamine (also known as 5-(2-aminoethyl)-2-(phenylmethoxy)phenol) offers a solution to this challenge.[3][4] This modification provides a stable yet readily cleavable protecting group, enabling chemists to perform reactions at other sites of the dopamine molecule without affecting the sensitive catechol structure.[3] Moreover, the presence of the benzyl group can modulate the molecule's pharmacological profile, making 4-O-Benzyl Dopamine and its derivatives valuable probes for investigating the structure-activity relationships of dopamine receptor ligands.[5][6] This guide will elucidate the fundamental chemical and biological characteristics of 4-O-Benzyl Dopamine, providing a robust knowledge base for its application in research and development.
Chemical Properties and Characterization
The chemical identity and purity of 4-O-Benzyl Dopamine are paramount for its use in scientific research. The following sections detail its key physical and chemical properties, supported by spectroscopic data and analytical methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of 4-O-Benzyl Dopamine is presented in the table below.
| Property | Value | Source |
| CAS Number | 94026-91-2 | [4][7] |
| Molecular Formula | C₁₅H₁₇NO₂ | [4][7] |
| Molecular Weight | 243.30 g/mol | [8] |
| Appearance | Light brown solid | [9] |
| IUPAC Name | 5-(2-aminoethyl)-2-(phenylmethoxy)phenol | [4] |
| InChI | 1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2 | [4] |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylamine side chain, the aromatic protons of both the catechol and benzyl rings, and the benzylic methylene protons. The aromatic region will be complex due to the substitution pattern. Based on data for related compounds, the benzylic protons (O-CH₂-Ph) typically appear as a singlet around 5.0 ppm.[9] The protons of the ethylamine chain would be observed as two triplets, and the aromatic protons would appear in the range of 6.5-7.5 ppm.[10]
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¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The benzylic carbon is expected around 70 ppm, with the aliphatic carbons of the ethylamine chain appearing at higher field. The aromatic carbons will resonate in the 110-160 ppm region.[10]
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Mass Spectrometry (MS):
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Electron ionization (EI) mass spectrometry of 4-O-Benzyl Dopamine would likely show a molecular ion peak (M⁺) at m/z 243. The fragmentation pattern would be expected to include a prominent peak at m/z 91, corresponding to the tropylium cation (C₇H₇⁺) from the benzyl group, and a fragment resulting from the cleavage of the ethylamine side chain.[11][12]
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-
Infrared (IR) Spectroscopy:
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The IR spectrum of 4-O-Benzyl Dopamine will exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. Aromatic C-H stretching vibrations would appear around 3030 cm⁻¹. The C-O-C stretching of the benzyl ether would be observed in the 1250-1000 cm⁻¹ region.[13][14][15][16]
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Reactivity and Stability
The chemical behavior of 4-O-Benzyl Dopamine is largely dictated by the interplay of the free phenolic hydroxyl group, the primary amine, and the benzyl ether.
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Benzyl Ether Stability: The 4-O-benzyl ether is a robust protecting group, stable under a wide range of conditions, including many acidic and basic environments.[3] This stability allows for chemical modifications at the amino group or the 3-hydroxyl position.
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Cleavage of the Benzyl Ether: The primary method for the deprotection of the benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere and proceeds under mild conditions, making it compatible with many other functional groups.[3]
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Reactivity of the Catechol and Amine Groups: The remaining free hydroxyl and the primary amine groups retain their characteristic reactivity. The amine can be acylated, alkylated, or participate in condensation reactions. The phenolic hydroxyl can be further functionalized, although its reactivity is influenced by the electron-donating benzyl ether group.
Synthesis of 4-O-Benzyl Dopamine
The synthesis of 4-O-Benzyl Dopamine requires a strategic approach to achieve selective benzylation at the 4-hydroxyl position while the 3-hydroxyl and the primary amine remain free or are temporarily protected. A plausible synthetic route involves the protection of the amine, followed by selective benzylation and subsequent deprotection of the amine.
General Synthetic Strategy
A common strategy for the selective functionalization of dopamine involves the initial protection of the reactive amino group. This prevents side reactions during the subsequent modification of the catechol ring.
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